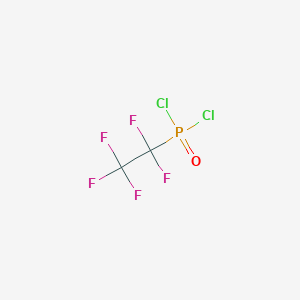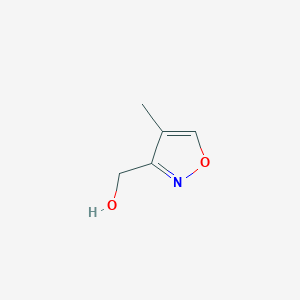
Pentafluoroethylphosphonic acid dichloride
Descripción general
Descripción
Pentafluoroethylphosphonic acid dichloride is a chemical compound with the molecular formula C2Cl2F5OP . It is a derivative of pentafluoroethylphosphonic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of two chlorine atoms, two carbon atoms, five fluorine atoms, one oxygen atom, and one phosphorus atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.89 . The physical and chemical properties of this compound would need to be determined experimentally.Aplicaciones Científicas De Investigación
Application in Vanadium Redox Flow Battery
A study by Bülbül et al. (2019) discusses the use of phosphonated poly(pentafluorostyrene) in vanadium redox flow batteries (VRFB). The study highlights the synthesis of highly phosphonated poly(pentafluorostyrene) (PWN) by reacting poly(pentafluorostyrene) with tris(trimethylsilyphosphite), and its subsequent blending with poly(benzimidazole) for creating stable and efficient membranes for VRFB applications. These membranes demonstrated excellent heat resistance, high ion-exchange capacity, and exceptional performance in the harsh conditions of VRFBs, indicating the potential of phosphonic acid-based electrolyte separators in such applications (Bülbül et al., 2019).
Synthesis and Conductivity Enhancements
Atanasov and Kerres (2011) presented the synthesis and enhanced conductivity of highly phosphonated polypentafluorostyrene. They achieved efficient postphosphonation using a Michaelis–Arbuzov reaction, which led to a substantial increase in H+ conductivity. This study underscores the importance of the cumulative electron-withdrawing effect of fluorine in facilitating reactions and enhancing the acidity of the resultant phosphonic acid, opening pathways for advancements in high-conductivity materials (Atanasov & Kerres, 2011).
Surface Modifications on Zinc Oxide Nanoparticles
Quiñones et al. (2017) utilized perfluorinated phosphonic acid modifications on zinc oxide (ZnO) nanoparticles. This modification, using compounds such as 12-pentafluorophenoxydodecylphosphonic acid, enhanced the stability of the nanoparticles. The study provides insights into how the perfluorinated groups influence the surface properties of ZnO nanoparticles, offering potential applications in the development of stable nanomaterials (Quiñones et al., 2017).
Preparation and Applications of Phosphonic Acid
Sevrain et al. (2017) extensively reviewed the applications of phosphonic acids, highlighting their use in drug development, supramolecular materials, surface functionalization, and medical imaging. The review emphasizes the versatility of phosphonic acids in various fields due to their structural analogy with phosphate moieties and their coordination properties (Sevrain et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-dichlorophosphoryl-1,1,2,2,2-pentafluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F5OP/c3-11(4,10)2(8,9)1(5,6)7 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUQHGLHOKYDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(=O)(Cl)Cl)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F5OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)


![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)


![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)





